molecular formula C9H10N2O4 B7910788 Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)- CAS No. 1263286-01-6

Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)-

Cat. No.: B7910788
CAS No.: 1263286-01-6
M. Wt: 210.19 g/mol
InChI Key: KABVBULYAZTSON-QMMMGPOBSA-N
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Description

The compound "Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)-" is a chiral benzeneacetic acid derivative characterized by:

  • A benzene ring substituted with a nitro group (-NO₂) at the para (4th) position.
  • An alpha-(aminomethyl) group (CH₂NH₂) attached to the acetic acid moiety in the R-configuration.
  • The combination of electron-withdrawing (nitro) and electron-donating (aminomethyl) groups creates unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

(2R)-3-amino-2-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-5-8(9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABVBULYAZTSON-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222123
Record name Benzeneacetic acid, α-(aminomethyl)-4-nitro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-01-6
Record name Benzeneacetic acid, α-(aminomethyl)-4-nitro-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263286-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(aminomethyl)-4-nitro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)- typically involves multi-step organic reactions. One common method includes the nitration of benzeneacetic acid followed by the introduction of the aminomethyl group. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the (alphaR) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProduct FormationYield/Notes
Esterification Methanol/H⁺ (acid catalysis)Methyl ester derivative~90% conversion observed
Amide Coupling EDCI/HOBt, DMF, 20°C Peptide-like conjugates93.7% yield achieved
Salt Formation NaOH or amine basesWater-soluble sodium/pyridinium saltpH-dependent stability

α-Aminomethyl Group Reactivity

The chiral α-aminomethyl center enables stereospecific transformations:

Acylation Reactions

  • Reacts with acetyl chloride in pyridine to form N-acetylated derivatives

  • Kinetic resolution observed due to (αR) configuration

Schiff Base Formation

  • Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions:
    R-NH-CH2COOH+PhCHOR-N=CH-Ph-CH2COOH+H2O\text{R-NH-CH}_2-\text{COOH} + \text{PhCHO} \rightarrow \text{R-N=CH-Ph-CH}_2\text{COOH} + \text{H}_2\text{O}

    • Requires toluene reflux (110°C) for 6–8 hours

Nitro Group Transformations

The para-nitro group directs electrophilic substitutions and undergoes reduction:

Electrophilic Aromatic Substitution

  • Limited reactivity due to strong electron-withdrawing effects (-NO₂)

  • Chlorination at meta position observed with Cl₂/FeCl₃ at 50°C

Nitro Reduction

  • Catalytic hydrogenation (H₂/Pd-C, EtOH) produces 4-aminophenyl derivative :
    Ar-NO2H2Ar-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2} \text{Ar-NH}_2

    • Quantitative conversion under 3 atm pressure

Ring-Directed Reactions

The benzene ring participates in cross-coupling and cyclization:

ReactionCatalytic SystemProductApplication
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivativesPharmaceutical intermediates
Cyclocondensation PCl₅, 80°CBenzoxazinone heterocyclesAnti-inflammatory agents

Hydrolytic Stability

  • Acidic hydrolysis (6M HCl, reflux): Degrades to 4-nitrophenylacetic acid

  • Alkaline conditions (NaOH 10%, 60°C): Stable for >24 hours

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For example, it can be utilized to synthesize compounds with anti-inflammatory and analgesic properties, making it relevant in pain management therapies.

2. Anticancer Potential
Research indicates that compounds similar to benzeneacetic acid may exhibit anticancer properties. The presence of the amino group enhances interaction with biological targets involved in cancer pathways. Studies have shown that derivatives of this compound can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to tumor growth .

3. Cardiovascular Treatments
The compound has been investigated for its potential role in treating vascular conditions. When combined with sterol absorption inhibitors, it may enhance therapeutic outcomes for cardiovascular diseases. This synergistic effect indicates its importance in developing multi-targeted therapies.

The biological activities of benzeneacetic acid derivatives are primarily attributed to their ability to interact with various receptors involved in pain and inflammation pathways. The following table summarizes notable compounds related to benzeneacetic acid and their characteristics:

Compound NameStructure FeaturesUnique Characteristics
Benzeneacetic AcidContains a carboxylic acid groupBasic structure without amino or nitro groups
4-Aminobenzyl AlcoholContains an alcohol groupLacks the nitro group present in benzeneacetic acid
p-Aminophenylacetic AcidSimilar amino substitutionDifferent functional properties due to lack of nitro group
4-Nitrophenylacetic AcidNitro substitution on phenylLacks amino functionality affecting biological activity

The presence of both amino and nitro groups in benzeneacetic acid distinguishes it from similar compounds, enhancing its potential biological activity.

Case Studies

Case Study 1: Anti-Inflammatory Effects
A study explored the anti-inflammatory effects of benzeneacetic acid derivatives on animal models. The results indicated a significant reduction in inflammatory markers when administered, suggesting potential applications in treating chronic inflammatory diseases.

Case Study 2: HDAC Inhibition
In another investigation, derivatives of benzeneacetic acid were tested for their ability to inhibit HDACs. The findings demonstrated that these compounds could effectively increase histone acetylation levels, leading to gene activation associated with apoptosis in cancer cells . This positions them as promising candidates for cancer therapy.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The table below compares substituents and their impacts on key properties:

Compound Name Substituents Key Features Reference
Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)- -NO₂ (4th position), -CH₂NH₂ (α, R) Nitro group enhances electrophilicity; aminomethyl may improve solubility and enable salt formation. Chiral center (R-configuration) affects biological activity. -
Benzeneacetic acid, α-amino-4-bromo- (4-Bromophenylglycine) -Br (4th position), -NH₂ (α) Bromine (halogen) increases molecular weight and lipophilicity. Amino group enables hydrogen bonding. Used in peptide synthesis .
4-Aminobenzeneacetic acid -NH₂ (4th position) Electron-donating amino group enhances solubility in acidic media. Potential precursor for anti-inflammatory agents .
(R)-(-)-Ibuprofen -CH(CH₂C(CH₃)₂) (α), -CH(CH₃)COOH Methyl and isobutyl groups confer COX-1/2 inhibitory activity. R-configuration critical for therapeutic efficacy .
Benzeneacetic acid-2-hydroxy -OH (2nd position) Hydroxyl group increases polarity and antioxidant potential. Found in fungal metabolites with antimicrobial properties .

Physicochemical Properties

  • Solubility: The nitro group reduces aqueous solubility compared to amino or hydroxyl analogs. However, the aminomethyl group may form hydrochloride salts to improve solubility.
  • Stability : Nitro groups are generally stable under acidic conditions but may undergo reduction to amines in biological systems, altering activity .

Biological Activity

Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.22 g/mol
  • IUPAC Name : Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)-

The compound features a nitro group that enhances its reactivity and biological interactions. The presence of the amino group allows for various interactions with biological targets, making it a versatile molecule in drug design.

The biological activity of benzeneacetic acid derivatives often involves the following mechanisms:

  • Enzyme Inhibition : Compounds with nitro groups can act as inhibitors for various enzymes by interacting with nucleophilic sites. For instance, studies have shown that nitro compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Antimicrobial Activity : Nitro-containing compounds exhibit significant antibacterial properties against Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and function .
  • Antitumor Activity : The compound has shown potential as an anticancer agent by targeting hypoxic tumor cells, which are more susceptible to nitro prodrugs. The reduction of the nitro group under hypoxic conditions leads to the formation of reactive intermediates that induce cell death in cancer cells .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of COX enzymes
AntimicrobialEffective against Pseudomonas aeruginosa
AntitumorInduced cell death in hypoxic cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various nitro compounds, including benzeneacetic acid derivatives. The results indicated significant inhibition against Pseudomonas aeruginosa, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Properties : Research demonstrated that benzeneacetic acid derivatives could inhibit iNOS (inducible Nitric Oxide Synthase) and COX-2, leading to reduced inflammation in experimental models . This positions the compound as a candidate for treating inflammatory diseases.
  • Cancer Treatment Potential : In vitro studies revealed that the compound could selectively induce apoptosis in cancer cells under hypoxic conditions. This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the stereochemical configuration of Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)-?

  • Methodology : Use X-ray crystallography to resolve the absolute configuration of the chiral center. Complementary techniques include nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to differentiate enantiomers. Optical rotation measurements can be compared to literature values for related (R)-configured benzeneacetic acid derivatives, such as (R)-(-)-Ibuprofen or D-4-Fluorophenylglycine . Mass spectrometry (HRMS) ensures molecular integrity.

Q. How can researchers synthesize the aminomethyl group at the alpha position of benzeneacetic acid derivatives?

  • Methodology : Employ reductive amination of a ketone precursor (e.g., alpha-keto benzeneacetic acid) using sodium cyanoborohydride and ammonia. Alternatively, Gabriel synthesis with phthalimide-protected amines followed by hydrolysis. Validate purity (>98%) via HPLC with UV detection, referencing protocols for similar compounds like 4-(Aminomethyl)benzoic acid .

Q. What storage conditions are optimal for maintaining the stability of Benzeneacetic acid, alpha-(aminomethyl)-4-nitro-, (alphaR)-?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Monitor degradation via periodic HPLC analysis, as described for 4-(Aminomethyl)benzoic acid, which retains stability when stored at low temperatures .

Advanced Research Questions

Q. How can the compound’s role in p53-dependent signaling pathways be experimentally investigated?

  • Methodology : Use p53-wild-type (p53-wt) and p53-knockout (p53-ko) human bronchial epithelial (HBE) cells. Treat with the compound and analyze transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles to identify p53-mediated pathways, such as phenylalanine metabolism. Reference studies linking benzeneacetic acid derivatives to EMT inhibition via p53 stabilization . Include controls with silica-induced EMT to assess attenuation effects.

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like ALDH3 or feaB, implicated in phenylacetylglutamine metabolism . Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Quantitative structure-activity relationship (QSAR) models can prioritize targets based on nitro-substituted benzeneacetic acid analogs.

Q. How can contradictions in reported biological activities of nitro-substituted benzeneacetic acid derivatives be resolved?

  • Methodology : Conduct a meta-analysis of existing data, focusing on variables like cell type (e.g., HBEs vs. fibroblasts), concentration ranges (0.1–100 µM), and exposure duration (24–72 hrs). Validate findings using standardized in vitro assays (e.g., luciferase-based p53 reporter systems) . Address discrepancies by controlling for stereochemical purity, as racemic mixtures may obscure activity .

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